Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-
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Overview
Description
5-(1-aminoethyl)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminoethyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzonitrile.
Nucleophilic Substitution: The nitrile group is activated for nucleophilic substitution, often using a base such as sodium hydride.
Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(1-aminoethyl)-2-fluorobenzonitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminoethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are common.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-(1-aminoethyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-aminoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzonitrile: Lacks the aminoethyl group, making it less versatile in biochemical applications.
5-(1-aminoethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and stability.
5-(1-aminoethyl)-2-bromobenzonitrile:
Uniqueness
5-(1-aminoethyl)-2-fluorobenzonitrile is unique due to the presence of both the aminoethyl group and the fluorine atom, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the aminoethyl group allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C9H9FN2 |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3 |
InChI Key |
GLURPDBYZSVCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)N |
Origin of Product |
United States |
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